molecular formula C26H28N2O3S B2431571 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 637747-37-6

3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2431571
CAS No.: 637747-37-6
M. Wt: 448.58
InChI Key: KPEBBTIKYOWPML-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H28N2O3S and its molecular weight is 448.58. The purity is usually 95%.
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Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of benzothiazole derivatives that are often linked with various pharmacological activities. The structural components include:

  • Benzothiazole moiety : Known for its role in enhancing receptor binding.
  • Piperidine group : Contributes to the modulation of neurotransmitter systems.
  • Chromone core : Associated with diverse biological activities, including antioxidant and anti-inflammatory effects.

1. Inhibition of Acetylcholinesterase (AChE)

One of the primary biological activities of this compound is its inhibition of AChE, an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

CompoundIC50 (µM)Reference
3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxychromen-4-oneTBD
Other AChE inhibitors2.7

2. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. The chromone structure is particularly noted for its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

3. Multitargeted Activity

Recent studies suggest that derivatives of benzothiazole can act as multitargeted-directed ligands (MTDLs), interacting with multiple biological targets simultaneously:

  • Histamine H3 Receptor : Modulation of this receptor can influence cognitive functions and memory.
  • Monoamine Oxidase B (MAO-B) : Inhibition may contribute to neuroprotection by preventing the breakdown of neurotransmitters.

Study 1: AChE Inhibition

In a study evaluating various coumarin derivatives, it was found that modifications to the benzothiazole structure significantly enhanced AChE inhibitory activity. The compound exhibited a promising profile that could lead to further development as a therapeutic agent for Alzheimer's disease .

Study 2: Neuroprotective Mechanisms

Another investigation into similar benzothiazole derivatives highlighted their ability to reduce neuronal cell death induced by oxidative stress. This was attributed to their capacity to modulate inflammatory pathways and enhance cellular antioxidant defenses .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes such as AChE. These studies provide insights into the potential efficacy and specificity of the compound's action at the molecular level.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-4-16-12-17-23(30)19(25-27-20-8-5-6-9-21(20)32-25)14-31-24(17)18(22(16)29)13-28-11-7-10-26(2,3)15-28/h5-6,8-9,12,14,29H,4,7,10-11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEBBTIKYOWPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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